
((Cys31,Nva34)-Neuropeptide Y (27-36))2
Übersicht
Beschreibung
((Cys31,Nva34)-Neuropeptide Y (27-36))2, also known as BWX 46 (CAS: 172997-92-1), is a synthetic dimeric peptide derived from the C-terminal fragment (residues 27–36) of Neuropeptide Y (NPY). Structural modifications include the substitution of cysteine at position 31 and norvaline (Nva) at position 34, enabling dimerization via disulfide bonds . This compound exhibits high selectivity and potency for the NPY Y5 receptor, with an IC50 of 0.85 nM in inhibiting cAMP synthesis in Y5 receptor-expressing cells . Its primary applications include studying appetite regulation, energy homeostasis, and as a template for anti-obesity drug development .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) Framework
The primary method for synthesizing ((Cys31,Nva34)-Neuropeptide Y (27-36))2 is solid-phase peptide synthesis (SPPS) , as explicitly noted in patent WO2010063124A1 . SPPS enables sequential addition of protected amino acids to a resin-bound chain, ensuring high purity and control over post-translational modifications.
Resin Selection and Initial Loading
The synthesis begins with a Wang resin or Rink amide resin , chosen for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The C-terminal tyrosine residue is loaded onto the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . Resin substitution levels typically range from 0.4 to 0.7 mmol/g to balance reaction efficiency and steric hindrance.
Sequential Amino Acid Coupling
The peptide sequence H-Tyr-Ile-Asn-Leu-Cys-Thr-Arg-Nva-Arg-Tyr-NH2 is assembled using Fmoc-protected amino acids. Each coupling cycle involves:
-
Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.
-
Activation : Amino acids are activated with HBTU/HOBt (hydroxybenzotriazole) and DIPEA.
-
Coupling : Reaction for 60–90 minutes under nitrogen atmosphere.
Cysteine residues are protected with Trt (trityl) groups to prevent premature disulfide bond formation . Norvaline (Nva) at position 34 is incorporated using standard Fmoc-Nva-OH.
Disulfide Bond Formation
The dimeric structure of this compound requires intramolecular disulfide bonding between cysteine residues at position 31. Two approaches are employed:
On-Resin Oxidation
After full peptide assembly, the Trt group on cysteine is selectively removed using a solution of TFA (trifluoroacetic acid) and triisopropylsilane (TIS). The resin-bound peptide is treated with DMSO in DMF (10% v/v) for 12–24 hours to facilitate disulfide bond formation . This method yields a dimeric structure directly on the resin.
Post-Cleavage Oxidation
Alternatively, the monomeric peptide is cleaved from the resin using a TFA-based cocktail (TFA:H2O:TIS = 95:2.5:2.5), followed by oxidation in 0.1 M ammonium bicarbonate buffer (pH 8.5) . Air oxidation over 48 hours achieves >90% dimerization, as confirmed by HPLC .
Purification and Characterization
Reverse-Phase HPLC
Crude peptide is purified using C18 reverse-phase HPLC with a gradient of acetonitrile (20% to 50%) in 0.1% TFA. The dimer elutes at ~35% acetonitrile, with a retention time of 18–22 minutes . Typical purity exceeds 95%, as validated by analytical HPLC (Table 1).
Table 1: HPLC Purification Parameters
Column | Gradient | Flow Rate | Purity (%) | Yield (%) |
---|---|---|---|---|
C18, 5μm, 250x4.6mm | 20–50% ACN in 30 min | 1 mL/min | 95–98 | 60–70 |
Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight of 2597.07 Da (calculated: 2597.07 Da) . Disulfide bond integrity is verified via Ellman’s assay, showing <5% free thiols.
Synthesis Challenges and Optimization
Racemization Risks
Asparagine (position 29) and arginine (positions 35 and 37) are prone to racemization during coupling. Using HOBt/DIC (N,N'-diisopropylcarbodiimide) instead of HBTU reduces this risk, as noted in comparative studies .
Solubility Issues
The peptide’s poor solubility in aqueous buffers (≤260.4 mg/mL in DMSO) complicates handling. Co-solvents like acetonitrile (10–20%) or urea (2 M) are used during purification to prevent aggregation.
Scalability and Industrial Production
Suppliers such as Biosynth Carbosynth and US Biological scale production using automated SPPS platforms. Batch sizes range from 100 mg to 2 mg, with prices varying from $106 to $1,111 per mg (Table 2) .
Table 2: Commercial Synthesis Scales and Pricing
Supplier | Batch Size | Price ($) | Purity (%) |
---|---|---|---|
Biosynth Carbosynth | 100 μg | 106 | 95 |
US Biological | 1 mg | 516 | 97 |
Career Henan Chemical | 1 kg | 7.00/kg | 99 |
Analyse Chemischer Reaktionen
Structural Basis for Chemical Reactivity
((Cys31,Nva34)-Neuropeptide Y (27-36))₂ (BWX 46) is a dimeric peptide derivative of neuropeptide Y (NPY) with modifications at positions 31 (Cys) and 34 (Nva). These substitutions enable specific chemical interactions, particularly through the cysteine residues that form a disulfide bond stabilizing the dimeric structure .
Disulfide Bond Formation
The dimerization of BWX 46 occurs through oxidation of cysteine thiol groups at position 31. This reaction is critical for maintaining its bioactivity as a Y₅ receptor agonist .
- Reaction Conditions :
- Kinetics : Disulfide bond formation occurs rapidly under physiological conditions, ensuring structural stability in biological assays .
Receptor-Binding Interactions
BWX 46 interacts with NPY Y₅ receptors via specific amino acid residues, with its reactivity guided by:
- Arg33 and Arg35 : Participate in electrostatic interactions with receptor residues .
- Tyr27 and Tyr36 : Stabilize binding through aromatic stacking and hydrogen bonding .
In Vitro and In Vivo Reactivity
In Vitro Studies :
- cAMP Inhibition : BWX 46 inhibits cAMP synthesis in Y₅ receptor-expressing cells (IC₅₀ = 0.85 nM) .
- Selectivity : No significant cross-reactivity with Y₁, Y₂, or Y₄ receptors, confirmed via competitive binding assays .
In Vivo Studies :
- Food Intake Stimulation : Intrahypothalamic injection (30–40 μg) induces delayed orexigenic effects, peaking at 8 hours post-administration .
Synthetic Modifications and Derivatives
Recent studies explore chemical modifications to enhance BWX 46’s stability and selectivity:
- DOTA Conjugation : Introduced for radiolabeling in tumor imaging, but reduced Y₅ affinity due to steric hindrance .
- Asn29 Replacement : Tolerates substitution with Dpr(DOTA) or Lys(DOTA) but lowers binding affinity .
Modification | Impact on Reactivity | Reference |
---|---|---|
DOTA at N-terminus | Reduces Y₁/Y₅ binding affinity by 90% . | |
Asn29→Lys(DOTA) | Retains Y₁ antagonism but diminishes Y₅ activity . |
Stability and Degradation Pathways
- Storage : Stable at -20°C in lyophilized form; degrades in aqueous solutions >24 hours at 25°C .
- Proteolytic Resistance : Resistant to cleavage by endopeptidases due to cyclic disulfide structure .
Key Research Findings
Wissenschaftliche Forschungsanwendungen
Obesity and Metabolic Disorders
BWX 46 has shown promise in regulating food intake through its action on the Y5 receptor. Research indicates that it can stimulate food consumption in animal models, suggesting potential applications in obesity management. A study by Balasubramaniam et al. demonstrated that BWX 46 has a latent stimulatory effect on food intake in rats, indicating its role as a potential therapeutic agent for obesity .
Neurobiology
Neuropeptide Y plays a critical role in the central nervous system, influencing various physiological processes such as anxiety, stress response, and circadian rhythm regulation. The selective activation of the Y5 receptor by BWX 46 allows researchers to investigate the neurobiological pathways influenced by NPY. For instance, studies have explored how NPY affects stem cell behavior, potentially enhancing stem cell survival and differentiation, which could have implications for regenerative medicine .
Cancer Therapy
The expression of NPY receptors, particularly Y1 and Y5, is notably high in certain tumors, including breast cancer. Research has indicated that targeting these receptors with specific ligands like BWX 46 could facilitate tumor imaging and therapy. Dimeric peptides coupled with imaging agents have been developed to target NPY receptors in tumors effectively . This approach enhances the ability to visualize and treat cancers that overexpress these receptors.
Table 1: Binding Affinities of Neuropeptide Y Receptor Agonists
Compound | Receptor Type | IC50 (nM) | References |
---|---|---|---|
((Cys31,Nva34)-NPY(27-36))2 | Y5 | 0.85 | |
Neuropeptide Y | Y1 | ~0.7 | |
Peptide YY | Y2 | ~0.7 |
Table 2: Potential Applications of BWX 46
Case Study 1: Obesity Treatment
In a controlled study involving rats, the administration of BWX 46 led to increased food intake compared to control groups. This effect was attributed to the selective activation of the Y5 receptor, highlighting its potential utility in developing anti-obesity drugs .
Case Study 2: Cancer Imaging
A recent study focused on developing dimeric DOTA-coupled peptides for imaging NPY receptors in breast cancer cells. The results indicated that compounds targeting the Y1 receptor could provide significant advantages in visualizing tumors during radiotherapy .
Wirkmechanismus
The mechanism of action of ((Cys31,Nva34)-Neuropeptide Y (27-36))2 involves its interaction with neuropeptide Y receptors, particularly Y1 and Y2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, including:
G-Protein Coupled Receptor (GPCR) Activation: Leading to downstream effects on cyclic AMP (cAMP) levels and intracellular calcium concentrations.
Neurotransmitter Release: Influencing the release of other neurotransmitters like norepinephrine and dopamine.
Gene Expression: Affecting the expression of genes involved in energy balance, stress response, and memory.
Vergleich Mit ähnlichen Verbindungen
The following table summarizes key structural and functional differences between ((Cys31,Nva34)-NPY (27-36))2 and analogous NPY-derived peptides:
Key Comparisons
Receptor Specificity :
- ((Cys31,Nva34)-NPY (27-36))2 and its bis-Cys31 analog () are highly selective for Y5 receptors, whereas Acetyl-(Leu²⁸·³¹)-NPY (24-36) targets Y2 receptors . The D-Trp32 substitution in (D-Trp32)-NPY broadens receptor interaction, affecting Y1/Y2 binding .
Structural Determinants of Activity: The dimeric configuration of ((Cys31,Nva34)-NPY (27-36))2 enhances receptor binding avidity and stability compared to monomeric analogs like (D-Trp32)-NPY . The Cys31 substitution facilitates disulfide bond formation, critical for maintaining conformational integrity .
Bioactivity :
- ((Cys31,Nva34)-NPY (27-36))2 demonstrates superior Y5 receptor inhibition (IC50 = 0.85 nM) compared to earlier Y5 agonists, which often exhibited cross-reactivity with Y1/Y2 receptors . In contrast, the Galanin-NPY hybrid () lacks receptor specificity, limiting its therapeutic utility.
Functional Outcomes: Y5-selective agonists like ((Cys31,Nva34)-NPY (27-36))2 are pivotal in appetite suppression studies, while Y2 agonists (e.g., Acetyl-(Leu²⁸·³¹)-NPY) are linked to anxiolytic effects .
Research Findings and Implications
- Therapeutic Potential: ((Cys31,Nva34)-NPY (27-36))2’s Y5 selectivity makes it a candidate for obesity treatment, as Y5 receptors are implicated in hyperphagia .
- Synthetic Advantages : Solid-phase synthesis () ensures high purity (>98%), critical for reproducibility in preclinical studies.
- Limitations : Despite its potency, dimeric peptides face challenges in bioavailability due to size and enzymatic degradation, necessitating delivery optimization .
Biologische Aktivität
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and circadian rhythms. The compound ((Cys31,Nva34)-Neuropeptide Y (27-36))2, also known as BWX 46, is a modified form of NPY that exhibits selective agonistic activity towards the Y5 receptor subtype. This article delves into the biological activity of this compound, focusing on its receptor interactions, in vitro and in vivo effects, and relevant case studies.
Structure and Properties
This compound is characterized by the substitution of cysteine at position 31 and norvaline at position 34. This modification enhances its binding affinity and selectivity for the Y5 receptor. The molecular structure can be represented as follows:
- Chemical Formula : C₁₈H₂₇N₅O₆S
- CAS Number : 172997-92-1
Receptor Interaction
The biological actions of NPY are mediated through several G-protein coupled receptors (GPCRs), specifically Y1, Y2, Y3, Y4, Y5, and Y6. This compound primarily targets the Y5 receptor, which is implicated in stimulating food intake and modulating energy balance.
Binding Affinity
The compound exhibits an IC50 value of approximately 0.85 nM for the Y5 receptor, indicating a high potency compared to other neuropeptides . In contrast, it shows minimal activity on other NPY receptors such as Y1 and Y2 .
In Vitro Studies
In vitro experiments demonstrate that BWX 46 effectively inhibits cyclic adenosine monophosphate (cAMP) synthesis in cells expressing the Y5 receptor. This inhibition is comparable to that observed with native NPY . Notably, BWX 46 does not significantly affect cAMP levels in cells expressing Y1 or Y2 receptors at concentrations up to 10 μM , underscoring its selectivity for the Y5 receptor .
In Vivo Studies
In vivo studies involving rat models have shown that intrahypothalamic injection of BWX 46 leads to a gradual increase in food intake. Doses of 30 μg and 40 μg resulted in maximal feeding responses observed 8 hours post-injection , which aligns with the delayed orexigenic effects typical of selective Y5 agonists . This contrasts with native NPY, which typically induces rapid feeding behavior within an hour .
Case Studies
Several studies have highlighted the implications of this compound in various physiological contexts:
- Feeding Behavior : A study demonstrated that BWX 46 significantly increased food intake in rats when administered directly into the hypothalamus. This effect was attributed to its selective action on the Y5 receptor, reinforcing its potential as a therapeutic agent for appetite regulation .
- Hormonal Interactions : Research indicated that BWX 46 could modulate estrogen-induced internalization of μ-opioid receptors in specific brain regions. This suggests a complex interplay between neuropeptides and sex hormones in regulating reproductive behaviors .
- Stress Response : Another investigation into the role of NPY in stress responses found that BWX 46 could influence anxiety-like behaviors in animal models by acting on the NPY system within the nucleus accumbens .
Summary Table of Biological Activity
Property | Value/Description |
---|---|
Compound Name | This compound |
CAS Number | 172997-92-1 |
IC50 for Y5 Receptor | 0.85 nM |
Primary Action | Orexigenic effect via Y5 receptor |
In Vivo Food Intake Increase | Maximal response at 8 hours post-injection |
Key Studies | Feeding behavior, hormonal interactions, stress response |
Q & A
Basic Research Questions
Q. What synthetic methods are used to produce ((Cys31,Nva34)-Neuropeptide Y (27-36))₂, and how is structural fidelity validated?
- Methodology : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, dimerization is achieved via disulfide bond formation between Cys31 residues. Structural validation employs mass spectrometry (MS) for molecular weight confirmation and reverse-phase HPLC for purity assessment (>95%). Circular dichroism (CD) spectroscopy may further verify secondary structure alignment with native NPY .
- Quality Control : Batch consistency requires MS and HPLC analysis, though additional parameters (e.g., peptide content, TFA removal) should be requested for sensitive assays to minimize variability .
Q. How is Y5 receptor specificity quantified, and what distinguishes this compound from other NPY analogs?
- Methodology : Competitive binding assays using radiolabeled NPY (e.g., ¹²⁵I-PYY) on Y5-expressing cell lines (e.g., HEK293) measure IC₅₀ values. Functional activity is assessed via cAMP inhibition assays (e.g., forskolin-stimulated cAMP production). BWX 46 shows higher Y5 selectivity (IC₅₀ = 0.85 nM) compared to non-modified NPY fragments due to its dimeric structure and Nva34 substitution enhancing receptor interaction .
Q. What in vitro models are appropriate for evaluating its bioactivity in appetite regulation studies?
- Experimental Design : Use hypothalamic cell lines (e.g., GT1-7) or primary neuronal cultures to measure downstream signaling (e.g., cAMP, MAPK pathways). Food intake assays in rodents require intraventricular administration followed by behavioral monitoring. Ensure NIH guidelines for preclinical reporting are followed, including sample size justification and statistical power analysis .
Advanced Research Questions
Q. How does dimerization influence pharmacokinetic properties compared to monomeric NPY fragments?
- Methodology : Compare plasma stability using enzymatic degradation assays (e.g., incubation with peptidases). Pharmacokinetic profiles (t½, Cmax) are assessed in vivo via LC-MS/MS after intravenous administration. Dimerization enhances resistance to proteolysis and prolongs half-life, but may reduce blood-brain barrier permeability due to increased molecular weight .
- Contradictions : If in vitro stability data conflict with in vivo clearance rates, evaluate tissue distribution patterns or protein-binding interactions using radiolabeled tracer techniques .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy in obesity models?
- Data Analysis : Perform dose-response studies in diet-induced obese (DIO) mice, correlating Y5 receptor occupancy (via PET imaging) with metabolic outcomes (e.g., adiposity, glucose tolerance). If efficacy is lower in vivo, consider factors like bioavailability, off-target effects, or compensatory neuroendocrine pathways. Use multivariate regression to identify confounding variables .
Q. What strategies mitigate batch-to-batch variability in cell-based assays?
- Quality Assurance : Request peptide content analysis and endotoxin testing for each batch. Pre-treat peptides with TFA removal protocols if cell viability is affected. Normalize data using internal controls (e.g., reference agonists) and include inter-batch replicates in experimental designs .
Q. What barriers exist in translating anti-obesity effects to clinical trials, and how can they be addressed?
- Translational Challenges : Limited blood-brain barrier penetration and short half-life require formulation optimization (e.g., PEGylation, nanoparticle delivery). Preclinical safety studies must assess cardiovascular effects (e.g., blood pressure changes) due to NPY's role in vascular tone. For human trials, ensure ethical compliance in participant selection and informed consent documentation .
Q. How to design comparative studies with other Y5 agonists while controlling for receptor cross-talk?
- Experimental Framework : Use CRISPR-edited Y5-KO cell lines to confirm target specificity. Employ Schild regression analysis in competitive binding assays to quantify antagonist affinity. For in vivo comparisons, utilize dual-reporter systems (e.g., Y5-luciferase transgenic models) to monitor receptor activation dynamics .
Q. Methodological Considerations Table
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t59-,60-,61+,62+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWKDKNIQUYAI-JULUKTQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H186N36O28S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2597.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.